

Phenyl Acetate in Friedel-Crafts Acylation: Application Notes and Protocols for Researchers

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Compound of Interest						
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl acetate is a versatile reagent in organic synthesis, particularly in reactions that fall under the umbrella of Friedel-Crafts acylation. While classic Friedel-Crafts acylations involve the reaction of an acyl halide or anhydride with an aromatic compound in the presence of a Lewis acid, the behavior of phenyl acetate under these conditions is dominated by a significant intramolecular rearrangement known as the Fries rearrangement. This reaction provides a valuable route to hydroxyaryl ketones, which are crucial intermediates in the synthesis of numerous pharmaceuticals.

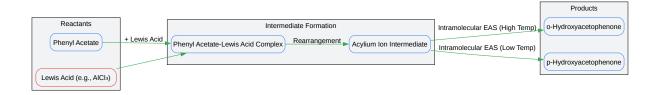
These application notes provide a detailed overview of the Fries rearrangement of **phenyl acetate**, including its mechanism, experimental protocols, and applications in drug development. We will also briefly address the less common use of **phenyl acetate** as an intermolecular acylating agent.

The Fries Rearrangement of Phenyl Acetate

Under the influence of a Lewis acid catalyst, **phenyl acetate** undergoes an intramolecular acylation to yield a mixture of ortho- and para-hydroxyacetophenone.[1][2][3] This reaction, the Fries rearrangement, is a powerful tool for the synthesis of substituted phenolic ketones.[4][5]



The reaction mechanism is believed to proceed through the formation of an acylium ion intermediate, which then acts as an electrophile in an aromatic substitution on the same molecule.[2][4]



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Caption: Fries Rearrangement Mechanism of **Phenyl Acetate**.

Factors Influencing Product Distribution

The ratio of ortho to para isomers is highly dependent on the reaction conditions, particularly temperature and the choice of solvent.[2][6]

- Temperature: Lower temperatures (typically below 60°C) favor the formation of the para product, while higher temperatures (above 160°C) favor the ortho product.[6]
- Solvent: Non-polar solvents tend to favor the formation of the ortho isomer, whereas polar solvents favor the para isomer.[2]

Quantitative Data Summary

The following tables summarize the reaction conditions and outcomes for the Fries rearrangement of **phenyl acetate** using various catalysts.

Table 1: Fries Rearrangement of **Phenyl Acetate** with Different Lewis Acids



Catalyst	Solvent	Temperat ure (°C)	Time (h)	Yield of 4- Hydroxya cetophen one (%)	Yield of 2- Hydroxya cetophen one (%)	Referenc e
AlCl₃	Nitrobenze ne	20-25	-	-	-	[7]
AlCl ₃	Chlorobenz ene	50-60	-	45-65	-	[7]
AlCl ₃	Nitroethan e	60	-	44	-	[7]
AlCl₃	Carbon disulfide	45	-	40	-	[7]
AlCl₃	Petroleum ether	50	-	20	-	[7]
AlCl ₃ -NaCl	-	240-250	-	10	-	[7]
BF₃	-	90	-	56	-	[7]
Sc(OTf)₃	Nitrometha ne	50	-	39	-	[7]
TiCl ₄	-	90-100	-	34	-	[7]
FeCl₃	-	65	-	25	-	[7]
ZnCl ₂	-	125	-	8	-	[7]
HF	-	20-100	-	94	-	[7]
Polyphosp horic acid	-	20-100	-	69	-	[7]
H-ZSM-5	Sulfolane	180	-	28	-	[7]
HY (Si/Al = 3)	-	400	-	-	-	[7]

Table 2: Mechanochemical Fries Rearrangement



Method	Time (min)	Yield (%)	Isomer Ratio (o:p)	Reference
Ball Mill	90	62	-	[8]
Twin-Screw Extruder	-	-	-	[8]

Experimental Protocols

Protocol 1: Synthesis of o-Hydroxyacetophenone via Fries Rearrangement

This protocol is optimized for the synthesis of the ortho isomer, a key intermediate in the production of the antiarrhythmic drug Propafenone.[9]

Materials:

- Phenylacetate (150 g, 1.08 mol)
- Anhydrous aluminium chloride (165 g, 1.24 mol)
- Chlorobenzene (300 ml)
- 10% Hydrochloric acid (900 ml)

Procedure:

- Combine phenylacetate, anhydrous aluminium chloride, and chlorobenzene in a suitable reaction vessel equipped with a reflux condenser and a stirrer.
- Reflux the mixture for four hours with constant stirring.
- After reflux, remove the solvent by distillation.
- To the residue, add 900 ml of 10% hydrochloric acid.



• The product, o-hydroxyacetophenone, can be isolated and purified by standard techniques such as extraction and distillation.

Protocol 2: General Procedure for the Synthesis of 4-Hydroxyacetophenone

This protocol outlines a general method for the synthesis of the para isomer.

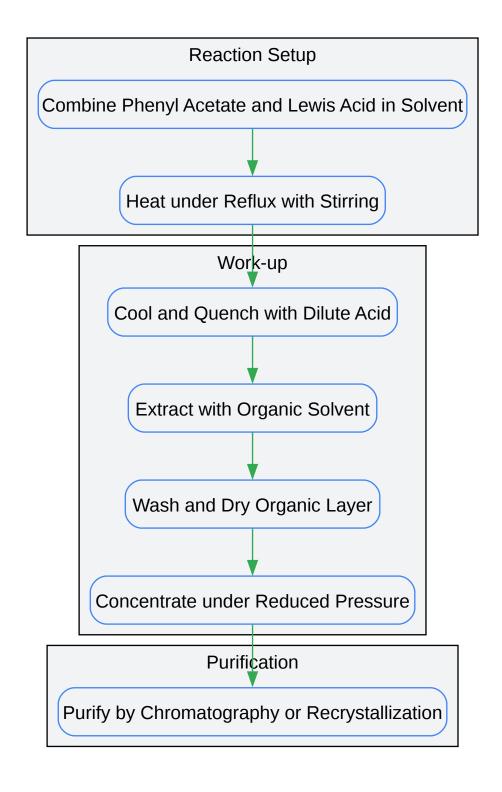
Materials:

- Phenyl acetate
- Lewis acid catalyst (e.g., HF)
- Solvent (if applicable)

Procedure:

- The Fries rearrangement can be carried out with various Lewis acids. For instance, using hydrogen fluoride as a catalyst can yield up to 94% of 4-hydroxyacetophenone.[7][10]
- The reaction is typically performed by heating **phenyl acetate** with the chosen Lewis acid.
- The reaction mixture is then worked up by adding a dilute acid to decompose the catalyst complex.
- The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
- Purification can be achieved by chromatography or recrystallization.





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Caption: General Experimental Workflow for Fries Rearrangement.



Application in Drug Development: Synthesis of Propafenone

The Fries rearrangement of **phenyl acetate** is a key step in the synthesis of Propafenone, a class 1C antiarrhythmic agent. The starting material for one of its synthetic routes is ohydroxyacetophenone, which is efficiently produced via the high-temperature Fries rearrangement of **phenyl acetate**.[9][11]



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Caption: Propafenone Synthesis via Fries Rearrangement.

Phenyl Acetate as an Intermolecular Acylating Agent

While the intramolecular Fries rearrangement is the predominant reaction, the use of **phenyl acetate** as an external acylating agent in a Friedel-Crafts reaction with other aromatic substrates has been explored, though it is not a common synthetic route. The efficiency of this intermolecular reaction is generally low due to the competing and highly favorable intramolecular rearrangement. For intermolecular acylations, more reactive acylating agents like acyl chlorides and anhydrides are preferred.

Conclusion

The reaction of **phenyl acetate** under Friedel-Crafts conditions is a powerful and industrially relevant method for the synthesis of hydroxyaryl ketones via the Fries rearrangement. The ability to control the regioselectivity of the reaction by tuning the experimental conditions makes it a versatile tool for organic synthesis. Its application in the synthesis of pharmaceuticals, such as Propafenone, highlights its importance in drug development. While its use as an intermolecular acylating agent is limited, the Fries rearrangement of **phenyl acetate** remains a cornerstone of aromatic chemistry.



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